Sodium 1-hydroxycyclopentane-1-sulfonate

Description

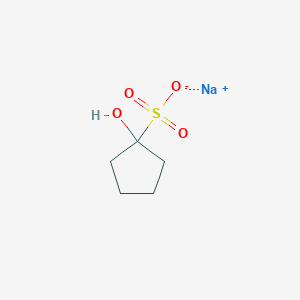

Sulfonates are widely used in industrial and pharmaceutical applications due to their solubility, stability, and surfactant properties. Based on structural similarities, Sodium 1-hydroxycyclopentane-1-sulfonate likely features a cyclopentane ring substituted with a hydroxyl (-OH) and sulfonate (-SO₃Na) group. This configuration may influence its reactivity, solubility, and biological interactions compared to linear or unsaturated sulfonates .

Properties

IUPAC Name |

sodium;1-hydroxycyclopentane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S.Na/c6-5(10(7,8)9)3-1-2-4-5;/h6H,1-4H2,(H,7,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMURJIHJOOSSJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(O)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-hydroxycyclopentane-1-sulfonate typically involves the sulfonation of cyclopentanol. The reaction is carried out by treating cyclopentanol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-hydroxycyclopentane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonate group can be reduced to a sulfinate or thiol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products: The major products formed from these reactions include cyclopentanone, cyclopentane carboxylic acid, cyclopentane sulfinate, and various substituted cyclopentane derivatives .

Scientific Research Applications

Sodium 1-hydroxycyclopentane-1-sulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial agent.

Industry: It is used in the formulation of detergents, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of sodium 1-hydroxycyclopentane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions .

Comparison with Similar Compounds

Comparison with Similar Sulfonate Compounds

Structural and Physicochemical Properties

The table below compares Sodium 1-hydroxycyclopentane-1-sulfonate (inferred structure) with structurally related sulfonates from the evidence:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Sodium 1-hydroxypentane-1-sulfonate | 42849-43-4 | C₅H₁₁NaO₄S | 190.19 | Linear pentane chain, -OH and -SO₃Na groups |

| Sodium 2-methylprop-2-ene-1-sulphonate | 1561-92-8 | C₄H₇NaO₃S | 158.15 | Allylic sulfonate with methyl substituent |

| Sodium 1-Decanesulfonate | 13419-61-9 | C₁₀H₂₁NaO₃S | 244.33 | Linear decane chain, terminal sulfonate |

| Lithium cyclopentadienide | 16733-97-4 | C₅H₅Li | 72.05 | Cyclopentadienyl anion with Li⁺ counterion |

Key Observations :

- Cyclic vs. Linear Structures : Cyclopentane-based sulfonates (e.g., inferred this compound) may exhibit lower solubility in polar solvents compared to linear analogs like Sodium 1-Decanesulfonate due to steric hindrance .

- Reactivity : Allylic sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) are more reactive in polymerization or electrophilic addition reactions due to their conjugated double bonds .

Key Observations :

- Most sulfonates in the evidence lack rigorous toxicological studies, emphasizing the need for precautionary handling (e.g., gloves, respiratory protection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.